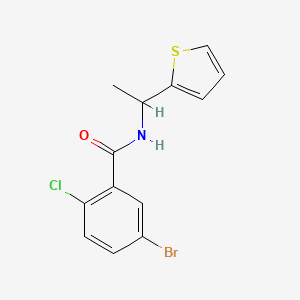![molecular formula C16H23NO3 B14908691 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through the reaction of a methoxyphenyl-substituted aldehyde with ethylene glycol under acidic conditions. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine exerts its effects involves interactions with various molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine derivatives and dioxolane-containing molecules. Compared to these compounds, 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds include:
- 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperazine
- 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}pyrrolidine
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
1-[[2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO3/c1-18-14-7-5-13(6-8-14)16-19-12-15(20-16)11-17-9-3-2-4-10-17/h5-8,15-16H,2-4,9-12H2,1H3 |
Clé InChI |
ADGBENJAAOINKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2OCC(O2)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
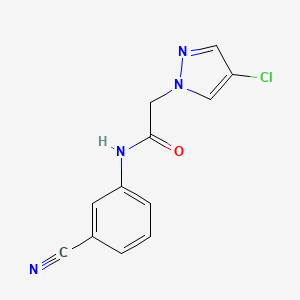
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
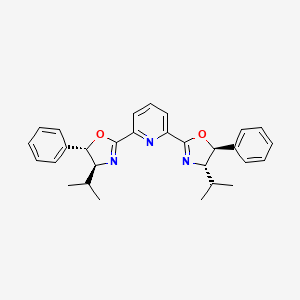

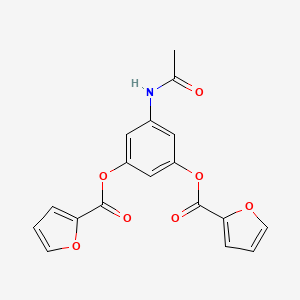


![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
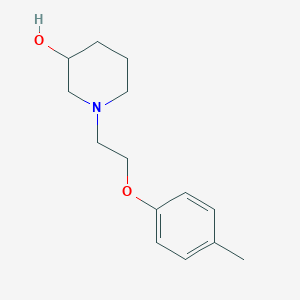

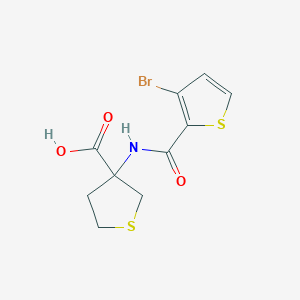
![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
